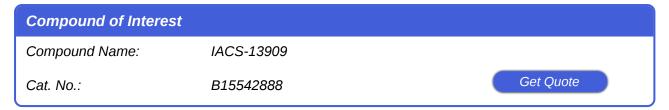


# IACS-13909: A Preclinical Comparative Analysis Against Standard-of-Care Therapies

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of IACS-13909's Performance in Preclinical Models of Non-Small Cell Lung Cancer and Acute Myeloid Leukemia.

This guide provides a comprehensive preclinical benchmark of IACS-13909, a novel, potent, and selective allosteric inhibitor of SHP2, against standard-of-care therapies in Non-Small Cell Lung Cancer (NSCLC) and Acute Myeloid Leukemia (AML). The data presented is compiled from publicly available preclinical studies to facilitate an objective evaluation of IACS-13909's therapeutic potential.

### **Executive Summary**

IACS-13909 demonstrates significant preclinical activity in both NSCLC and AML models. In osimertinib-resistant NSCLC models, IACS-13909, as a single agent and in combination, shows potent anti-proliferative effects and induces tumor regression. In an AML xenograft model, IACS-13909 monotherapy leads to a significant survival advantage. This guide presents the quantitative data from these studies, details the experimental methodologies, and visualizes the key signaling pathways involved.

#### **Mechanism of Action: SHP2 Inhibition**

**IACS-13909** is an allosteric inhibitor of SHP2 (Src homology 2 domain-containing phosphatase), a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling. SHP2 is a key component of the MAPK signaling pathway, which is frequently

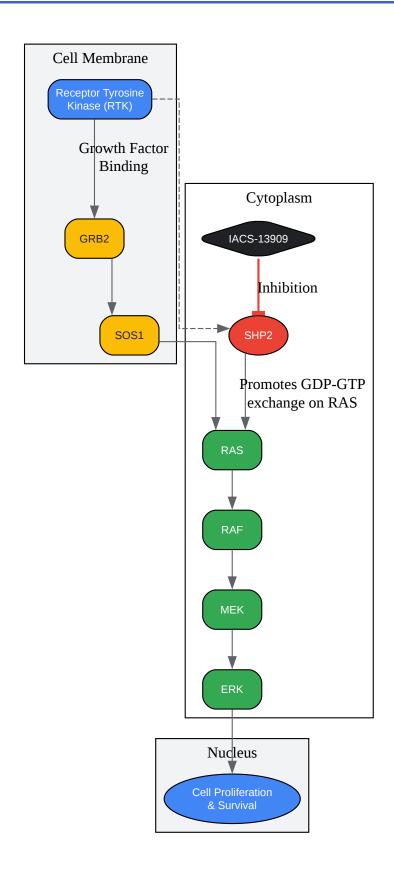






hyperactivated in various cancers and drives tumor cell proliferation and survival. By binding to an allosteric pocket of SHP2, **IACS-13909** stabilizes the enzyme in an inactive conformation, thereby blocking downstream signaling through the MAPK pathway.





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Caption: Simplified SHP2 signaling pathway and the inhibitory action of IACS-13909.



## Preclinical Benchmarking Data Non-Small Cell Lung Cancer (NSCLC)

**IACS-13909** has been extensively evaluated in preclinical models of NSCLC, particularly in the context of acquired resistance to the third-generation EGFR inhibitor, osimertinib.

In Vitro Proliferation:

Cell Line	Treatment	Concentration	Growth Inhibition (%)
NCI-H1975 (Osimertinib- Resistant)	IACS-13909	1 μΜ	~50%
NCI-H1975 (Osimertinib- Resistant)	Osimertinib	1 μΜ	~20%
HCC827-ER1 (Osimertinib- Resistant)	IACS-13909	1 μΜ	~60%
HCC827-ER1 (Osimertinib- Resistant)	Osimertinib	1 μΜ	~10%

In Vivo Xenograft Models:



Xenograft Model	Treatment	Dose	Tumor Growth Inhibition (TGI) (%)
NCI-H1975 (Osimertinib- Resistant)	IACS-13909	70 mg/kg, QD	>100% (Tumor Regression)[1]
NCI-H1975 (Osimertinib- Resistant)	Osimertinib	5 mg/kg, QD	~20%[1]
HCC827 (Osimertinib- Sensitive)	IACS-13909	70 mg/kg, QD	Tumor Stasis[1]
HCC827 (Osimertinib- Sensitive)	Osimertinib	5 mg/kg, QD	Tumor Regression[1]
HCC827-ER1 (Osimertinib- Resistant)	IACS-13909 + Osimertinib	70 mg/kg + 5 mg/kg, QD	Tumor Regression

### **Acute Myeloid Leukemia (AML)**

**IACS-13909** has shown promising single-agent activity in a preclinical model of AML. The following table provides a comparative overview of **IACS-13909**'s efficacy against standard-of-care agents, compiled from separate studies using the same AML cell line model.

In Vivo Orthotopic Xenograft Model (MV-4-11):



Treatment	Dose	Median Survival (Days)	Survival Benefit vs. Vehicle
Vehicle	-	~35[2]	-
IACS-13909	30 mg/kg, QD	~55	~20 days
IACS-13909	70 mg/kg, QD	~65	~30 days
Venetoclax (Standard of Care)	100 mg/kg, QD	Not explicitly stated, but combination with eftozanermin alfa showed robust tumor regression	Data for monotherapy survival benefit not available for direct comparison
Cytarabine (Standard of Care)	25 mg/kg, BID for 7 days	~21 (in a different study with a slightly different model)	Data not directly comparable due to different study design

## Experimental Protocols In Vitro Clonogenic Assay (NSCLC)

- Cell Seeding: NSCLC cells (e.g., NCI-H1975, HCC827-ER1) were seeded in 6-well plates at a density of 500-1000 cells per well.
- Treatment: After 24 hours, cells were treated with varying concentrations of IACS-13909, osimertinib, or vehicle control.
- Incubation: Cells were incubated for 10-14 days to allow for colony formation.
- Staining and Quantification: Colonies were fixed with methanol and stained with crystal violet. The number of colonies was counted, and the percentage of growth inhibition was calculated relative to the vehicle-treated control.

### In Vivo Xenograft Studies (NSCLC)

Animal Model: Female athymic nude mice were used.



- Tumor Implantation: 1 x 10^7 NSCLC cells (e.g., NCI-H1975, HCC827) were injected subcutaneously into the flank of each mouse.
- Treatment: When tumors reached a volume of 100-200 mm<sup>3</sup>, mice were randomized into treatment groups and treated daily via oral gavage with **IACS-13909**, osimertinib, or vehicle control.
- Monitoring: Tumor volume and body weight were measured twice weekly. Tumor growth inhibition was calculated at the end of the study.



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Caption: Workflow for in vivo NSCLC xenograft studies.

#### In Vivo Orthotopic Xenograft Study (AML)

- Animal Model: Immunodeficient mice (e.g., NOD/SCID) were used.
- Cell Line: MV-4-11 human AML cells, engineered to express luciferase for in vivo imaging, were utilized.
- Implantation: 5 x 10<sup>6</sup> MV-4-11 cells were injected intravenously via the tail vein.
- Treatment: Treatment with IACS-13909, standard-of-care agents, or vehicle control was initiated a few days post-implantation.
- Monitoring: Disease progression was monitored by bioluminescence imaging. Survival was the primary endpoint.

#### Conclusion

The preclinical data presented in this guide highlights the potential of IACS-13909 as a therapeutic agent for cancers driven by aberrant SHP2 signaling. In NSCLC models with acquired resistance to osimertinib, IACS-13909 demonstrates significant efficacy, both as a



monotherapy and in combination. In an AML model, **IACS-13909** monotherapy significantly improves survival. Further preclinical studies directly comparing **IACS-13909** with standard-of-care regimens in AML are warranted to fully elucidate its relative therapeutic potential. The detailed methodologies provided herein should aid researchers in designing and interpreting future studies.

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#### References

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